[2,2'-Bipyridine]-5,5'-diol
Overview
Description
2,2'-Bipyridine)-5,5'-diol, also known as 2,2'-bipy, is an organic compound with a molecular formula of C10H8N2O2. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in organic synthesis, materials chemistry, and biochemistry. 2,2'-bipy is a versatile molecule that has the potential to be used in a variety of research applications.
Scientific research applications
Inhibition of Prolyl Hydroxylase: [2,2'-Bipyridine]-5,5'-dicarboxylic acid derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. These compounds exhibit significant inhibitory activity, contributing to understanding the structure-activity relationships in enzyme inhibition (Hales & Beattie, 1993).
Optoelectronic Properties: Studies on 2,2'-bipyridine derivatives like 5-methyl-2,2'-bipyridine-3,3'-diol and others reveal their ground- and excited-state polarizabilities, highlighting their significance in optoelectronics (Wortmann et al., 1992).
Synthesis and Functionalization: Research on the scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its functionalization through Stille couplings demonstrates its application in creating complex ligands for various functional materials and molecular topologies (D'Souza et al., 2012).
Formation of Conjugated Metallo-Supramolecular Networks: The integration of 2,2‘-bipyridine moieties into conjugated polymers has been explored for the formation of conjugated metallo-supramolecular networks, showing potential in optoelectronic applications (Kokil et al., 2005).
H2S Removal in Metal-Organic Frameworks (MOFs): The use of 2,2′-Bipyridine-5,5′-dicarboxylic acid in the synthesis of zirconium-based MOFs for H2S removal illustrates its role in enhancing the functionality of MOFs, particularly in environmental applications (Nickerl et al., 2014).
Photophysical Characteristics in Proton Transfer Lasing Systems: Derivatives of 2,2′-bipyridyl have been synthesized and investigated for their photophysical characteristics, indicating their potential as proton transfer laser dyes (Kaczmarek et al., 1991).
Investigations in Supramolecular Chemistry: The study of heteroleptic 5,5-disubstituted-2,2-bipyridine complexes of ruthenium(II) includes spectral, electrochemical, and structural investigations, highlighting their potential in supramolecular chemistry (Yang et al., 2001).
Catalytic Applications: A new bi-SO3H ionic liquid based on 2,2′-bipyridine has been introduced as a catalyst for the synthesis of various xanthene derivatives, showcasing its effectiveness in promoting chemical reactions (Shirini et al., 2014).
DNA-Binding and Biological Evaluation: Bipyridine-based cobalt (II) complexes have been synthesized for applications in molecular docking, DNA-binding, and biological evaluation, reflecting their importance in biological systems (Kondori et al., 2020).
Applications in Solar Cells: Research on Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids demonstrates their use in copper-based dye-sensitized solar cells, indicating their relevance in renewable energy technologies (Constable et al., 2009).
properties
IUPAC Name |
6-(5-hydroxypyridin-2-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXMCQPHDPMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5,5'-diol | |
CAS RN |
2326-78-5 | |
Record name | 2,2'-Bipyridine-5,5'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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